
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is an organic compound that belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been used to synthesize a variety of indole derivatives . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones .Chemical Reactions Analysis
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have been used in the development of new drugs .作用機序
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The compound is involved in the MAP kinase signal transduction pathway This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress
実験室実験の利点と制限
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells. It has been extensively studied and has shown promising results in a variety of cell types. However, there are also limitations to using this compound in lab experiments. It may not be effective in all cell types, and its effects may be dose-dependent. Additionally, the inhibition of PLD enzymes may have off-target effects that need to be carefully considered.
将来の方向性
There are several future directions for the study of (3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone. One potential area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the role of PLD enzymes in disease states, including cancer and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects that could be beneficial in the treatment of various diseases.
合成法
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorophenylboronic acid, 4-bromo-2-chloropyridine, and indoline-1-carboxylic acid to produce (5-(pyridin-4-yl)indolin-1-yl)(3-fluorophenyl)methanone. This compound is then treated with trifluoroacetic anhydride to obtain the final product, this compound.
科学的研究の応用
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit PLD enzymes in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been linked to a number of cellular processes, including cell migration, proliferation, and survival.
特性
IUPAC Name |
(3-fluorophenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-18-3-1-2-17(13-18)20(24)23-11-8-16-12-15(4-5-19(16)23)14-6-9-22-10-7-14/h1-7,9-10,12-13H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBKZRAIUSJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

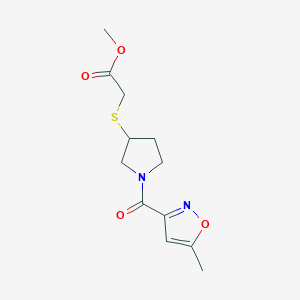
![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)
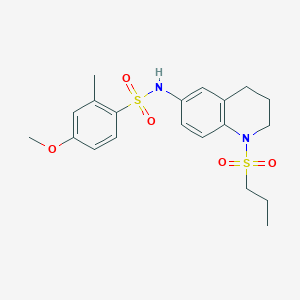
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)
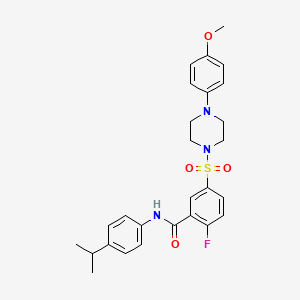

![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
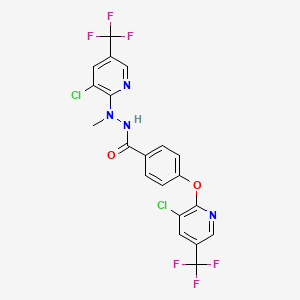
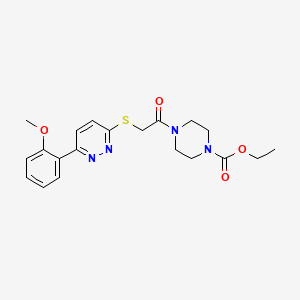

![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)
